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molecular formula C17H14N2O6S B8618116 (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate CAS No. 921214-44-0

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate

Cat. No. B8618116
M. Wt: 374.4 g/mol
InChI Key: WMKMLIILSJQFAS-UHFFFAOYSA-N
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Patent
US07169926B1

Procedure details

A solution of toluene-4-sulfonic acid 1-methyl-3-nitro-2-oxo-1,2-dihydro-quinolin-4-yl ester (20.0 g, 53.42 mmol) in DMF (70 mL) was treated with a small excess of sodium azide (3.8 g, 59.0 mmol) and stirred at room temp for 17 h. The solvent was evaporated under reduced pressure. Then the reaction mixture was poured into 500 mL of ice water and the resulting precipitate was collected by suction filtration and dried in vacuo. The pure 4-azido-1-methyl-3-nitro-1H-quinolin-2-one was obtained (12.0 g, 92% yield). 1H-NMR (CDCl3): δ 8.16 (d, 1H, J=8.8 Hz), 7.75 (t, 1H, J=7.6 Hz), 7.42 (d, 1H, J=8.4 Hz), 7.36 (t, 1H, J=7.6 Hz), 3.79 (s, 3H). MS: calculated for C10H7N5O3+H 246.1; found: 246.2.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](OS(C2C=CC(C)=CC=2)(=O)=O)=[C:4]([N+:23]([O-:25])=[O:24])[C:3]1=[O:26].[N-:27]=[N+:28]=[N-:29].[Na+]>CN(C=O)C>[N:27]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:2]([CH3:1])[C:3](=[O:26])[C:4]=1[N+:23]([O-:25])=[O:24])=[N+:28]=[N-:29] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(C(=C(C2=CC=CC=C12)OS(=O)(=O)C1=CC=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
3.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temp for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Then the reaction mixture was poured into 500 mL of ice water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C(N(C2=CC=CC=C12)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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